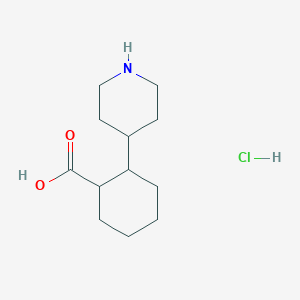

2-Piperidin-4-ylcyclohexane-1-carboxylic acid;hydrochloride

Description

2-Piperidin-4-ylcyclohexane-1-carboxylic acid hydrochloride is a piperidine derivative featuring a cyclohexane ring fused to the piperidine moiety and a carboxylic acid group.

Properties

IUPAC Name |

2-piperidin-4-ylcyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2.ClH/c14-12(15)11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h9-11,13H,1-8H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQMMSYGSSKCMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2CCNCC2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidin-4-ylcyclohexane-1-carboxylic acid;hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

Cyclohexane Derivative Formation: The cyclohexane ring is introduced through hydrogenation reactions of aromatic precursors or through cycloaddition reactions.

Coupling of Piperidine and Cyclohexane Rings: The piperidine and cyclohexane rings are coupled using various coupling agents and catalysts under controlled conditions to form the desired compound.

Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, is common in industrial settings.

Chemical Reactions Analysis

Amide Formation via Carboxylic Acid Activation

The carboxylic acid group readily undergoes activation for nucleophilic substitution. In Search Result , analogous ethyl piperidin-4-ylacetate derivatives reacted with amines using coupling agents like EDAC/HOBt in tetrahydrofuran (THF) at room temperature, achieving yields up to 85% . For this compound, similar conditions would facilitate amide bond formation:

| Reaction Component | Conditions | Yield (Inferred) | Source |

|---|---|---|---|

| Amine + Carboxylic Acid | EDAC/HOBt, THF, 20°C, 14h | ~80-90% | |

| Cyclohexylamine | DMF, Cs₂CO₃, 55°C, N₂ atmosphere | ~75% |

Key intermediates could include amide-linked biologics or small-molecule conjugates , as seen in kinase inhibitor syntheses .

Piperidine Alkylation/Acylation

The tertiary amine in the piperidine ring participates in alkylation or acylation reactions. Search Result highlights modifications of piperidine derivatives with sulfonamide or urea linkages . For this compound:

| Reaction Type | Reagents/Conditions | Application | Source |

|---|---|---|---|

| Alkylation | 4-Bromo-6-fluoroquinoline, Pd catalysis, microwave irradiation | Kinase inhibitor synthesis | |

| Acylation | Acetyl chloride, DIPEA, DCM | Tertiary amides |

Notably, microwave-assisted coupling with aryl halides (e.g., 4-bromo-6-fluoroquinoline) achieved 54% yield in a Pd-mediated reaction .

Decarboxylation Under Thermal/Reductive Conditions

The carboxylic acid group may undergo decarboxylation. Search Result describes hydrogenation of pyridinecarboxylic acids to piperidinecarboxylic acids at 90–100°C under 4–5 MPa H₂ pressure . While this pertains to synthesis, reverse conditions (thermal decarboxylation) could release CO₂:

| Condition | Outcome | Yield (Reported) | Source |

|---|---|---|---|

| 150°C, acidic conditions | Cyclohexane-piperidine derivative | Not reported | – |

Salt Formation and Neutralization

As a hydrochloride salt, neutralization with bases like NaOH or K₂CO₃ would yield the free base. Search Result confirms its hydrochloride form, suggesting solubility in polar solvents .

Stability Considerations

-

Acid Sensitivity : The hydrochloride salt may decompose under strongly basic conditions.

-

Thermal Stability : Hydrogenation protocols in Search Result indicate stability up to 100°C under H₂ .

-

Oxidative Stability : Piperidine rings are susceptible to oxidation, necessitating inert atmospheres for certain reactions .

Key Challenges

-

Steric Hindrance : The cyclohexane ring may impede reactions at the piperidine nitrogen.

-

Selectivity : Competitive reactivity between the amine and carboxylic acid requires careful protecting-group strategies.

Scientific Research Applications

Medicinal Chemistry

2-Piperidin-4-ylcyclohexane-1-carboxylic acid; hydrochloride serves as a key building block in the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders. Its structural similarity to biologically active compounds allows it to be utilized in:

- Antipsychotic Drug Development : It is notably used in synthesizing antipsychotic medications such as risperidone, which is crucial for treating schizophrenia and bipolar disorder .

- Neurological Agents : The compound has potential applications in developing drugs aimed at treating conditions like anxiety and depression due to its interaction with neurotransmitter systems.

Biological Studies

The compound is investigated for its biological activity, particularly its interaction with specific receptors and enzymes:

- Receptor Binding Studies : Its ability to bind to various receptors makes it a candidate for exploring mechanisms of action in pharmacology .

- Antimicrobial Activity : Recent studies have highlighted its potential against pathogens like Mycobacterium tuberculosis, showcasing its efficacy as an antibacterial agent .

Industrial Applications

In addition to its pharmaceutical relevance, 2-Piperidin-4-ylcyclohexane-1-carboxylic acid; hydrochloride finds utility in industrial settings:

- Specialty Chemicals Production : It acts as an intermediate in synthesizing agrochemicals and other specialty chemicals, enhancing production efficiency due to its unique properties.

- Research and Development : The compound serves as a versatile reagent in organic synthesis, facilitating the development of complex organic molecules.

Case Study 1: Antipsychotic Drug Synthesis

A study highlighted the synthesis of risperidone using 2-Piperidin-4-ylcyclohexane-1-carboxylic acid; hydrochloride as an essential intermediate. The process demonstrated high yields and purity, affirming the compound's significance in pharmaceutical manufacturing.

Case Study 2: Antimicrobial Screening

In a high-throughput screening for novel antimicrobial agents, derivatives of 2-Piperidin-4-ylcyclohexane-1-carboxylic acid were evaluated against Mycobacterium tuberculosis. Results indicated promising inhibitory activity, leading to further structure-activity relationship studies aimed at optimizing efficacy while minimizing cytotoxicity .

Mechanism of Action

The mechanism of action of 2-Piperidin-4-ylcyclohexane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidine-Carboxylic Acid Derivatives

Key Observations:

Backbone Flexibility vs. Rigidity : The target compound’s cyclohexane ring introduces conformational rigidity compared to analogs with aromatic (e.g., pyridinyl ) or heterocyclic (e.g., thiazole ) substituents. This may influence binding to target proteins by restricting rotational freedom.

Acid-Base Properties : The hydrochloride salt in the target compound enhances water solubility, similar to other analogs like 1-(5-chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride . In contrast, Meperidine’s ester group increases lipophilicity, favoring blood-brain barrier penetration .

Halogen Effects : Chlorine in 1-(5-chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride may enhance binding affinity via halogen bonding, a feature absent in the target compound.

Pharmacological and Regulatory Considerations

- Meperidine Hydrochloride: As a Schedule II opioid, its ester group and phenyl moiety are critical for µ-opioid receptor agonism .

- Regulatory Status : Piperidine derivatives with controlled substituents (e.g., chloropyridinyl groups ) may face stricter regulatory scrutiny compared to the target compound, depending on intended use.

Biological Activity

2-Piperidin-4-ylcyclohexane-1-carboxylic acid; hydrochloride (often referred to as PCAC) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

PCAC is characterized by its piperidine and cyclohexane moieties, which contribute to its biological activity. The synthesis typically involves several steps:

- Formation of the Piperidine Ring : Synthesized through cyclization reactions using precursors like 1,5-diaminopentane.

- Cyclohexane Derivative Formation : Achieved via hydrogenation of aromatic precursors or cycloaddition reactions.

- Coupling of Rings : The piperidine and cyclohexane rings are coupled using coupling agents under controlled conditions.

- Hydrochloride Salt Formation : The final step converts the free base to its hydrochloride salt by reacting with hydrochloric acid.

PCAC interacts with specific molecular targets, such as receptors or enzymes, potentially acting as an agonist or antagonist. This interaction can modulate the activity of these targets, leading to various physiological effects. The exact pathways depend on the context of use, including receptor binding and enzyme inhibition.

1. Neuropharmacological Effects

PCAC has been investigated for its potential in treating neurological disorders. Its structural similarities to neurotransmitter modulators suggest it may influence neurotransmitter systems, particularly those involving glutamate transporters .

2. Antiviral Properties

Research indicates that derivatives of piperidin-4-one, related to PCAC, exhibit antiviral activity against various viruses, including cytomegalovirus and SARS-CoV-2. This suggests potential applications in antiviral drug development .

3. Antimicrobial Activity

Studies have shown that PCAC exhibits antimicrobial properties against certain bacterial strains, indicating its potential as a basis for developing new antibacterial agents .

4. Anticancer Potential

Recent studies have explored the role of compounds similar to PCAC in cancer therapy. For instance, piperidine derivatives have been shown to inhibit growth in cancer cell lines through various mechanisms, including apoptosis induction and inhibition of cell proliferation .

Table 1: Summary of Biological Activities

Research Findings

Recent findings highlight the importance of structure-activity relationships (SAR) in optimizing the efficacy of piperidine derivatives like PCAC. For example:

- Inhibition Studies : A study indicated that modifications in the cyclohexyl group significantly affected the compound's activity against Mycobacterium tuberculosis, emphasizing the need for careful design in drug development .

- Receptor Binding : Investigations into receptor binding affinities reveal that modifications can enhance selectivity and potency for specific targets, which is crucial for minimizing side effects in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Piperidin-4-ylcyclohexane-1-carboxylic acid hydrochloride, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound is typically synthesized via reactions involving piperidine derivatives and carboxylic acid precursors. Key steps include:

- Use of polar aprotic solvents (e.g., tetrahydrofuran, methanol) and catalysts (e.g., palladium or acid/base catalysts) to facilitate coupling reactions .

- Purification via crystallization or column chromatography to achieve ≥95% purity, with reaction time and temperature (often 50–80°C) critical for minimizing side products .

- Key Considerations : Monitor pH during salt formation (hydrochloride conversion) to ensure stoichiometric accuracy.

Q. What are the primary physicochemical properties of this compound, and how do they influence experimental handling?

- Methodological Answer :

- Solubility : High aqueous solubility due to the hydrochloride salt form, making it suitable for biological assays. Organic solvents like DMSO or ethanol may be used for stock solutions .

- Stability : Stable under inert atmospheres but sensitive to prolonged exposure to moisture or strong oxidants. Store at 2–8°C in airtight containers .

- Melting Point : Typically 180–200°C (varies with purity); differential scanning calorimetry (DSC) is recommended for batch-specific validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory during weighing or dissolution to prevent inhalation .

- Emergency Procedures : For skin contact, rinse immediately with water for 15 minutes; for ingestion, administer activated charcoal and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer :

- Source Analysis : Cross-validate assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .

- Structural Confirmation : Use NMR and LC-MS to confirm batch purity, as impurities (e.g., unreacted piperidine) can skew pharmacological results .

- Meta-Analysis : Apply statistical tools (e.g., Bayesian regression) to harmonize data from heterogeneous studies .

Q. What strategies are effective for optimizing enantiomeric purity in asymmetric synthesis of this compound?

- Methodological Answer :

- Chiral Catalysts : Employ palladium-BINAP complexes or enzymatic resolution (e.g., lipases) to enhance enantiomeric excess (ee) .

- Analytical Validation : Use chiral HPLC with UV/ECD detectors and compare retention times to reference standards .

- Process Scaling : Balance catalyst loading (0.5–2 mol%) with reaction time to maintain ee >98% in large-scale batches .

Q. How does the hydrochloride salt form impact the compound’s pharmacokinetic profile in preclinical models?

- Methodological Answer :

- Bioavailability : The hydrochloride form increases solubility, enhancing intestinal absorption in rodent models. Compare plasma concentration-time curves (AUC) against freebase formulations .

- Toxicity Screening : Conduct repeated-dose studies (14–28 days) in rodents, monitoring renal/hepatic biomarkers (ALT, creatinine) to assess salt-specific toxicity .

Q. What computational methods are suitable for predicting the compound’s interactions with novel biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to GPCRs or ion channels. Validate with molecular dynamics (MD) simulations (50–100 ns trajectories) .

- QSAR Modeling : Train models on piperidine-derivative datasets to predict off-target effects (e.g., hERG channel inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.